molecular formula C11H15ClN2 B1453062 1-(6-Chloro-2-pyridinyl)-2-methylpiperidine CAS No. 1220030-98-7

1-(6-Chloro-2-pyridinyl)-2-methylpiperidine

Cat. No. B1453062
M. Wt: 210.7 g/mol
InChI Key: IIEMRHLFUYUCIO-UHFFFAOYSA-N
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Description

“6-Chloro-2-pyridinyl” is a component of various chemical compounds. It’s a chlorinated pyridine derivative .


Molecular Structure Analysis

The molecular structure of “6-Chloro-2-pyridinyl” compounds involves a pyridine ring with a chlorine atom at the 6th position .


Physical And Chemical Properties Analysis

“6-Chloro-2-pyridinyl” compounds have a density of 1.3±0.1 g/cm3, a boiling point of 251.8±25.0 °C at 760 mmHg, and a flash point of 106.1±23.2 °C .

Scientific Research Applications

Synthesis and Chemical Reactions

1-(6-Chloro-2-pyridinyl)-2-methylpiperidine serves as a key intermediate in the synthesis of various chemical compounds. Its derivatives have been explored for their potential in various fields, including medicinal chemistry. For example:

  • Synthesis of Analgesics : Derivatives of this compound, such as 2-chloro-6-(4-hydroxy-1-methylpiperidin-4-yl)pyridine, were prepared and tested for their analgesic properties, indicating the compound's relevance in the synthesis of potential pain-relief medications (Rádl et al., 2010).
  • Preparation of Anti-Amnesiant Agents : Its derivatives have been synthesized and their spontaneous working memory activity was investigated, demonstrating potential applications in addressing memory-related conditions (Leflemme et al., 2005).

Molecular Structure and Properties

Understanding the molecular structure and properties of this compound helps in its application across various fields of research:

  • Hydrodenitrogenation Studies : Investigations into the hydrodenitrogenation (HDN) of 2-methylpyridine and its intermediate products, including 2-methylpiperidine, provide insights into the chemical properties and reaction pathways of these compounds, crucial for industrial processes such as fuel refinement (Egorova et al., 2002).
  • Study of Reactions with 1‐Chloro‐2,4,6‐trinitrobenzene : The reactions of this compound with different chemicals, such as 1-chloro-2,4,6-trinitrobenzene, have been reported, showing its reactivity and potential use in the synthesis of complex molecules (Boga et al., 2001).

Antimicrobial and Antioxidant Activities

Derivatives of this compound have been investigated for their antimicrobial and antioxidant activities, indicating potential therapeutic applications:

  • Investigation of Antibacterial Activity : Pyrazine and pyridine derivatives have been synthesized and tested in vitro for their tuberculostatic and antibacterial activities, showing potential as antimicrobial agents (Foks et al., 2005).
  • Synthesis and In Vitro Screening for Antimicrobial Activity : Novel pyridine and fused pyridine derivatives were synthesized and subjected to in vitro antimicrobial and antioxidant activity screenings, demonstrating the compound's utility in the development of new therapeutic agents (Flefel et al., 2018).

Safety And Hazards

“6-Chloro-2-pyridinyl” compounds are labeled with the signal word “Danger”. They have hazard statements H315, H318, H335, and H413, and precautionary statements P271, P261, P280 .

properties

IUPAC Name

2-chloro-6-(2-methylpiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c1-9-5-2-3-8-14(9)11-7-4-6-10(12)13-11/h4,6-7,9H,2-3,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEMRHLFUYUCIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(2-methylpiperidin-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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